In-Depth Technical Guide to the Mechanism of Action of Psb603
In-Depth Technical Guide to the Mechanism of Action of Psb603
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Highly Selective A2B Adenosine (B11128) Receptor Antagonist
Psb603 is a potent and exceptionally selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1] Its primary mechanism of action is the blockade of A2BAR signaling. This blockade has been shown to produce significant anti-inflammatory effects and to modulate cellular metabolism in cancer cells.
A compelling body of evidence suggests that Psb603 functions as a negative allosteric modulator of the A2BAR. This non-competitive mode of action is characterized by a reduction in the maximal response to A2BAR agonists, such as NECA, without a significant alteration of their EC50 values.[2][3] Kinetic analyses have confirmed a saturable effect consistent with allosteric antagonism.[2][3] The binding site for Psb603 on the A2BAR is thought to be distinct from that of the endogenous ligand, adenosine, with key amino acid residues for its interaction identified as Leu81, Asn186, and Val250.[3]
Quantitative Data: Binding Affinity and Selectivity
Psb603 exhibits a high affinity for the human A2B adenosine receptor, with a reported Ki value of 0.553 nM.[1] Its selectivity for the A2BAR is remarkable, showing virtually no affinity for the human and rat A1 and A2A receptors, or the human A3 receptor, at concentrations up to 10 μM.[1]
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2B | Human | 0.553 | [1] |
| A1 | Human, Rat | > 10,000 | [1] |
| A2A | Human, Rat | > 10,000 | [1] |
| A3 | Human | > 10,000 | [1] |
Signaling Pathways and Experimental Workflows
A2B Adenosine Receptor Antagonism
The canonical signaling pathway of the A2B adenosine receptor involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). As a negative allosteric modulator, Psb603 binds to a site on the A2BAR distinct from the adenosine binding site, inducing a conformational change that reduces the efficacy of agonist binding and subsequent signal transduction.
Experimental Workflow: In Vivo Anti-Inflammatory Assessment
The anti-inflammatory properties of Psb603 have been evaluated in murine models of inflammation. A typical experimental workflow involves the induction of inflammation followed by treatment with Psb603 and subsequent analysis of inflammatory markers.
Adenosine Receptor-Independent Mechanism in Cancer
Intriguingly, research has unveiled a mechanism of action for Psb603 in colorectal cancer cells that appears to be independent of adenosine receptor antagonism. In this context, Psb603 has been shown to promote mitochondrial oxidative phosphorylation and increase the production of reactive oxygen species (ROS).[4] This alteration of cellular metabolism can enhance the sensitivity of cancer cells to chemotherapy.[4]
Experimental Protocols
In Vivo Anti-Inflammatory Models
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Animals: Male Albino Swiss mice (25-30 g) are used.
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Psb603 Administration: Psb603 is suspended in 1% Tween 80 and administered intraperitoneally (i.p.) at a dose of 5 mg/kg body weight.
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Induction of Peritonitis: 30 minutes after Psb603 administration, a freshly prepared solution of zymosan A (2 mg/mL in sterile 0.9% NaCl) is injected i.p.
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Sample Collection: Four hours post-zymosan injection, animals are euthanized. Peritoneal lavage is performed to collect peritoneal fluid for leukocyte counting. Blood samples are collected for the analysis of C-reactive protein (CRP), TNF-α, and IL-6.
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Analysis: Leukocyte infiltration into the peritoneum is quantified. Plasma levels of CRP, TNF-α, and IL-6 are measured using appropriate immunoassays.
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Animals: Male Albino Swiss mice (25-30 g) are used.
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Psb603 Administration: Psb603 is administered i.p. at a dose of 5 mg/kg body weight.
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Induction of Edema: 30 minutes after Psb603 administration, a subplantar injection of carrageenan is administered to the right hind paw.
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Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals for up to 3 hours post-carrageenan injection.
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Tissue and Blood Analysis: At the end of the experiment, paw tissue is collected for the measurement of TNF-α, IL-6, and reactive oxygen species (ROS). Blood is collected for the analysis of CRP.
In Vitro Assays
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Cell Culture: Human Embryonic Kidney (HEK) 293 cells, which endogenously express the A2BAR, are cultured in appropriate media.
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cAMP Biosensor: A cAMP biosensor, such as the GloSensor™, is used to monitor real-time changes in intracellular cAMP levels.
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Assay Protocol:
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Cells are seeded in a multi-well plate and transfected with the cAMP biosensor.
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Cells are pre-incubated with varying concentrations of Psb603.
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An A2BAR agonist (e.g., NECA) is added to stimulate cAMP production.
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Luminescence, which is proportional to the cAMP concentration, is measured over time.
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Data Analysis: The effect of Psb603 on the agonist concentration-response curve is analyzed to determine its mode of antagonism (e.g., competitive vs. non-competitive/allosteric).
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Cell Lines: Human colorectal cancer cell lines are used.
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Measurement of Oxygen Consumption Rate (OCR):
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Cells are seeded in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).
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Cells are treated with Psb603.
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Basal oxygen consumption rates are measured using an extracellular flux analyzer to assess mitochondrial oxidative phosphorylation.
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Measurement of Reactive Oxygen Species (ROS):
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Cells are treated with Psb603.
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A fluorescent probe sensitive to ROS (e.g., DCFDA) is added to the cells.
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The increase in fluorescence, indicative of ROS production, is measured using a plate reader or flow cytometry.
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Chemotherapy Synergy Assay:
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Cancer cells are treated with a chemotherapeutic agent (e.g., oxaliplatin) in the presence or absence of Psb603.
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Cell viability is assessed after a defined incubation period using a standard assay (e.g., MTT or crystal violet).
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Synergistic effects are determined by comparing the viability of cells treated with the combination versus the individual agents.
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Summary of Quantitative Effects
| Experimental Model | Parameter Measured | Effect of Psb603 | Reference |
| Zymosan-Induced Peritonitis (Mouse) | Leukocyte Infiltration | Significant Decrease | [1][5] |
| Zymosan-Induced Peritonitis (Mouse) | Plasma TNF-α | Significant Decrease | [1][5] |
| Zymosan-Induced Peritonitis (Mouse) | Plasma IL-6 | Significant Decrease | [1][5] |
| Carrageenan-Induced Paw Edema (Mouse) | Paw Edema | Significant Reduction | [1][5] |
| Carrageenan-Induced Paw Edema (Mouse) | Paw Tissue TNF-α | Significant Decrease | [1][5] |
| Carrageenan-Induced Paw Edema (Mouse) | Paw Tissue IL-6 | Significant Decrease | [1][5] |
| Carrageenan-Induced Paw Edema (Mouse) | Paw Tissue ROS | Significant Decrease | [1][5] |
| Colorectal Cancer Cells | Basal Oxygen Consumption Rate | Increase | [4] |
| Colorectal Cancer Cells | Reactive Oxygen Species (ROS) | Increase | [4] |
| Colorectal Cancer Cells | Chemotherapy-Induced Cell Death | Synergy | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
